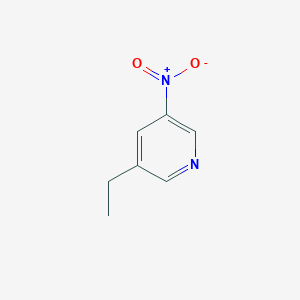

3-Ethyl-5-nitropyridine

Description

Structure

3D Structure

Properties

CAS No. |

131941-32-7 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-ethyl-5-nitropyridine |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h3-5H,2H2,1H3 |

InChI Key |

REFPTFXAGFZVAX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CN=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. This document details a feasible synthetic protocol, predicted characterization data based on analogous compounds, and visual workflows to aid in laboratory preparation and analysis.

Synthesis of this compound

The synthesis of this compound is most plausibly achieved through the electrophilic nitration of 3-ethylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; therefore, harsh reaction conditions, such as the use of a strong acid catalyst or an activating agent like trifluoroacetic anhydride, are typically required.[1][2] The following protocol is adapted from general methods for the nitration of pyridine derivatives.[2]

Experimental Protocol: Nitration of 3-Ethylpyridine

Materials:

-

3-Ethylpyridine

-

Nitric acid (fuming, ≥90%)

-

Trifluoroacetic anhydride

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3-ethylpyridine (10.7 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (21.0 g, 0.1 mol) to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Once the addition is complete, slowly add fuming nitric acid (6.3 g, 0.1 mol) dropwise via the dropping funnel. The temperature should be carefully controlled and not allowed to exceed 10 °C.

-

After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into 150 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Perform this step slowly and with vigorous stirring in a fume hood due to gas evolution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Safety Precautions: Fuming nitric acid and trifluoroacetic anhydride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The neutralization step is exothermic and produces gas; therefore, it should be performed cautiously.

Synthesis Pathway

Caption: Synthesis of this compound via nitration.

Characterization of this compound

Physical and Chemical Properties

| Property | Starting Material: 3-Ethylpyridine | Predicted for: this compound |

| Molecular Formula | C₇H₉N | C₇H₈N₂O₂ |

| Molecular Weight | 107.15 g/mol [3] | 152.15 g/mol |

| Appearance | Colorless to brownish liquid[4] | Pale yellow solid or oil |

| Boiling Point | 163-166 °C[3] | > 200 °C (decomposes) |

| Melting Point | Not applicable | 90-100 °C (estimated from 3-Methyl-5-nitropyridine)[5] |

| Density | 0.954 g/mL at 25 °C[3] | ~1.2 g/mL |

| Refractive Index (n20/D) | 1.502[3] | Not available |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound is based on the known spectrum of 3-ethylpyridine[6] and the expected deshielding effects of the nitro group.

| Assignment | Starting Material: 3-Ethylpyridine (CDCl₃, 400 MHz)[6] | Predicted for: this compound (CDCl₃, 400 MHz) |

| H-2 | δ 8.46 (s, 1H) | δ 9.2 - 9.4 (s, 1H) |

| H-4 | δ 7.48 (d, 1H) | δ 8.6 - 8.8 (s, 1H) |

| H-6 | δ 8.42 (d, 1H) | δ 9.0 - 9.2 (s, 1H) |

| -CH₂- | δ 2.62 (q, 2H) | δ 2.8 - 3.0 (q, 2H) |

| -CH₃ | δ 1.23 (t, 3H) | δ 1.3 - 1.5 (t, 3H) |

2.2.2. 13C NMR Spectroscopy

The predicted 13C NMR chemical shifts are extrapolated from data for 3-ethylpyridine[7] and 3-nitropyridine.[8][9]

| Assignment | Starting Material: 3-Ethylpyridine (CDCl₃)[7] | Predicted for: this compound (CDCl₃) |

| C-2 | ~149 ppm | ~152 ppm |

| C-3 | ~137 ppm | ~140 ppm |

| C-4 | ~133 ppm | ~135 ppm |

| C-5 | ~123 ppm | ~148 ppm (C-NO₂) |

| C-6 | ~147 ppm | ~150 ppm |

| -CH₂- | ~25 ppm | ~26 ppm |

| -CH₃ | ~15 ppm | ~14 ppm |

2.2.3. Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on characteristic frequencies for functional groups present in the molecule.

| Functional Group | Starting Material: 3-Ethylpyridine[10] | Predicted for: this compound |

| C-H (aromatic) | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |

| C-H (aliphatic) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |

| C=N, C=C (aromatic) | 1400-1600 cm⁻¹ | 1400-1600 cm⁻¹ |

| N-O (nitro, asymmetric) | Not applicable | 1520-1560 cm⁻¹ |

| N-O (nitro, symmetric) | Not applicable | 1340-1380 cm⁻¹ |

2.2.4. Mass Spectrometry (MS)

The predicted mass spectrum is based on the expected molecular ion and fragmentation patterns.

| Ion | Starting Material: 3-Ethylpyridine[11] | Predicted for: this compound |

| [M]⁺ | m/z 107 | m/z 152 |

| [M-NO₂]⁺ | Not applicable | m/z 106 |

| [M-C₂H₅]⁺ | Not applicable | m/z 123 |

| Base Peak | m/z 106 ([M-H]⁺) | m/z 106 or 123 |

Characterization Workflow

Caption: Workflow for the purification and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-Ethylpyridine 98 536-78-7 [sigmaaldrich.com]

- 4. 3-Ethylpyridine [drugfuture.com]

- 5. 3-Methyl-5-nitropyridine, 97%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 6. 3-Ethylpyridine(536-78-7) 1H NMR [m.chemicalbook.com]

- 7. 3-Ethylpyridine(536-78-7) 13C NMR [m.chemicalbook.com]

- 8. 3-Nitropyridine(2530-26-9) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Pyridine, 3-ethyl- [webbook.nist.gov]

- 11. Pyridine, 3-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-nitropyridine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous biologically active compounds and pharmaceuticals. The presence of a nitro group, a strong electron-withdrawing group, and an ethyl group, an electron-donating group, on the pyridine ring is expected to significantly influence its physicochemical properties and reactivity. Nitropyridines, as a class, are gaining attention for their diverse biological activities, including potential applications as anticancer and antimicrobial agents.[1][2] Some 3-nitropyridine analogues have been identified as novel microtubule-targeting agents, indicating their potential in cancer therapy.[3]

Physicochemical Properties

Quantitative data for this compound is not available. The following tables summarize the physicochemical properties of closely related compounds to provide an estimation.

Table 1: General and Physical Properties of Related Pyridine Derivatives

| Property | 3-Nitropyridine | 3-Ethylpyridine | 3-Methyl-5-nitropyridine |

| Molecular Formula | C5H4N2O2[4][5] | C7H9N[6] | C6H6N2O2[7][8][9] |

| Molecular Weight | 124.1 g/mol [4] | 107.1531 g/mol [6] | 138.12 g/mol [7][9] |

| Appearance | White to yellow needle-like crystals[10] | Brownish clear liquid (est) | Pale yellow crystals or powder[8] |

| Melting Point | 35-40 °C[4][10] | -76.90 °C | 92.5-98.5 °C[8] |

| Boiling Point | 216 °C[4] | Not available | Not available |

| Density | 1.33 g/cm³[4][11] | Not available | Not available |

| Specific Gravity | Not available | 0.95100 to 0.95700 @ 25.00 °C | Not available |

| Refractive Index | 1.4800 (estimate)[4] | 1.49900 to 1.50500 @ 20.00 °C | Not available |

| Vapor Pressure | 0.2 mmHg @ 25°C[10] | 2.530000 mmHg @ 25.00 °C[12] | Not available |

| Flash Point | 216 °C[4] | 49.44 °C (TCC) | Not available |

Table 2: Chemical and Pharmacokinetic-related Properties of Related Pyridine Derivatives

| Property | 3-Nitropyridine | 3-Ethylpyridine | 2-Ethyl-3-methyl-5-nitropyridine |

| pKa | 0.79 (+1) (25°C, μ=0.02)[4][11][10] | Not available | Not available |

| logP | 1.51300[10] | Not available | 2.38380[13] |

| Solubility | Soluble in Methanol[4][11][10] | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not specifically documented. However, general methods for the synthesis of nitropyridines can be adapted.

General Synthesis of Nitropyridines

The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Several methods have been developed:

-

Nitration of Pyridine Derivatives: Direct nitration of pyridine is often difficult and results in low yields. However, substituted pyridines can be nitrated. For instance, nitration of pyridine with nitrogen dioxide and ozone has been reported to yield 3-nitropyridine.[4][11]

-

Oxidation of Aminopyridines: A common and effective method is the oxidation of an aminopyridine precursor. For example, 3-aminopyridine can be oxidized using hydrogen peroxide in fuming sulfuric acid to produce 3-nitropyridine in a 45% yield.[4][11]

-

Three-Component Ring Transformation (TCRT): This method involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia, to afford nitropyridines.[14] This can be an effective route for producing substituted nitropyridines under relatively mild conditions.[14]

A potential synthetic workflow for a substituted nitropyridine is illustrated below.

Caption: A generalized workflow for the synthesis and purification of a substituted nitropyridine.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related 3-nitropyridine analogues have shown promise as potent anticancer agents.[3]

Microtubule-Targeting Agents

A study on 3-nitropyridine analogues revealed their function as microtubule-targeting agents.[3] These compounds were found to:

-

Induce cell cycle arrest in the G2/M phase.[3]

-

Inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[3]

-

Exhibit selective cytotoxicity towards rapidly dividing cancer cells while sparing healthy cells in vitro.[3]

The mechanism of action for microtubule-destabilizing agents is depicted in the following diagram.

Caption: Signaling pathway for microtubule-destabilizing agents leading to apoptosis.

Conclusion

This compound remains a largely uncharacterized compound. Based on the properties of similar molecules, it is expected to be a solid at room temperature with a degree of solubility in organic solvents like methanol. Its synthesis could likely be achieved through the oxidation of the corresponding aminopyridine or other modern synthetic methodologies. The biological activity of related 3-nitropyridine analogues as microtubule-targeting agents suggests a promising avenue for future research into the therapeutic potential of this class of compounds. Further experimental investigation is necessary to fully elucidate the physicochemical properties and biological functions of this compound.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Nitropyridine | 2530-26-9 [chemicalbook.com]

- 5. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, 3-ethyl- [webbook.nist.gov]

- 7. 3-Methyl-5-nitropyridine | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-5-nitropyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. 3-NITROPYRIDINE|lookchem [lookchem.com]

- 11. 3-Nitropyridine CAS#: 2530-26-9 [m.chemicalbook.com]

- 12. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]

- 13. 2-Ethyl-3-methyl-5-nitropyridine | CAS#:68541-85-5 | Chemsrc [chemsrc.com]

- 14. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-5-nitropyridine CAS number and molecular structure

An In-depth Technical Guide to 3-Ethyl-5-nitropyridine

This technical guide provides comprehensive information on this compound, including its chemical identity, physical properties, and its relevance as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifier and Molecular Structure

This compound is a substituted pyridine derivative. Its unique structure, featuring an ethyl group and a nitro group on the pyridine ring, makes it a valuable building block in organic synthesis.

-

CAS Number : 131941-32-7[1]

-

Molecular Formula : C₇H₈N₂O₂

-

InChI Key : REFPTFXAGFZVAX-UHFFFAOYSA-N[1]

-

Canonical SMILES : C1=C(C=NC=C1--INVALID-LINK--[O-])CC[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 152.15 g/mol |

| Exact Mass | 152.05857782 g/mol [1] |

| IUPAC Name | This compound |

Synthesis Protocols

The synthesis of 3-substituted 5-nitropyridines can be achieved through various methods. One notable approach is the three-component ring transformation (TCRT) of a dinitropyridone with an aldehyde and a nitrogen source.[2] This method serves as a powerful tool for creating nitropyridine derivatives that are otherwise difficult to produce.

General Experimental Protocol: Three-Component Ring Transformation (TCRT)

This protocol describes a general method for the synthesis of 3-substituted 5-nitropyridines. To synthesize this compound, propanal would be the required aldehyde.

-

Reactant Preparation : Dinitropyridone (serves as a synthetic equivalent of nitromalonaldehyde) is prepared in three steps from pyridine.[2]

-

Reaction Mixture : The dinitropyridone is allowed to react with the corresponding aldehyde (e.g., propanal) and a nitrogen source. A mixed nitrogen source of ammonia/ammonium acetate can be effective, although using only ammonium acetate is also a possibility.[2]

-

Reaction Conditions : The reaction is typically conducted under mild conditions. However, for less reactive ketones or to improve yields with highly reactive aldehydes that may self-condense, more severe conditions may be necessary. This can include heating the mixture with a large excess of ammonia (e.g., 140 equivalents) at 120 °C in an autoclave.[2]

-

Product Formation : The TCRT proceeds to afford the corresponding 3-substituted 5-nitropyridine.[2] This reaction is noted for its tolerance of various functional groups, making it suitable for the synthesis of complex, biologically active compounds.[2]

Applications in Drug Discovery and Development

Substituted nitropyridines are significant intermediates in pharmaceutical synthesis. The functional groups on the pyridine ring offer versatile handles for chemical modification, allowing for the construction of complex molecular scaffolds used in drug discovery.[3]

The workflow below illustrates the synthetic utility of a nitropyridine core, such as that in this compound, in the development of pharmaceutical agents. The nitro group can be readily reduced to an amine, a common pharmacophore, which can then undergo further functionalization. The pyridine scaffold itself is a key feature in numerous approved drugs.[3]

Caption: Synthetic workflow for developing drug candidates.

References

Spectroscopic Analysis of 3-Ethyl-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-5-nitropyridine. Due to the limited availability of direct experimental data for this specific compound, this document presents representative data from structurally analogous compounds, namely 3-ethylpyridine and various 5-nitropyridine derivatives. This approach allows for a robust estimation of the expected spectroscopic characteristics of this compound. Detailed experimental protocols for each spectroscopic technique are also provided to facilitate the acquisition of precise data.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | s | - |

| H-4 | 8.2 - 8.6 | d | ~2-3 |

| H-6 | 8.5 - 8.9 | d | ~2-3 |

| -CH₂- (Ethyl) | 2.7 - 2.9 | q | ~7-8 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7-8 |

Note: Predicted values are based on the analysis of 3-ethylpyridine and various nitropyridine derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 130 - 135 |

| C-5 | 145 - 150 |

| C-6 | 148 - 153 |

| -CH₂- (Ethyl) | 25 - 30 |

| -CH₃ (Ethyl) | 13 - 16 |

Note: Predicted values are based on the analysis of 3-ethylpyridine and various nitropyridine derivatives.

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2970 | Medium |

| C=N stretch (Pyridine ring) | 1580 - 1610 | Medium-Strong |

| C=C stretch (Pyridine ring) | 1400 - 1600 | Medium-Strong |

| NO₂ asymmetric stretch | 1520 - 1560 | Strong |

| NO₂ symmetric stretch | 1340 - 1360 | Strong |

| C-N stretch | 800 - 850 | Medium |

Note: Predicted values are based on the analysis of various nitropyridine and ethyl-substituted aromatic compounds.

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 152 | High |

| [M-NO₂]⁺ | 106 | Medium |

| [M-C₂H₅]⁺ | 123 | Medium |

| [Pyridine ring fragments] | Various | Low-Medium |

Note: Predicted values are based on the expected fragmentation pattern of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent depends on the sample's solubility.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.[2]

-

For Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[3]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.[2]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion or coupling with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[7][8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[6][8]

-

Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.[10]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for the structural elucidation of an organic compound like this compound.

Caption: General workflow for spectroscopic data acquisition and analysis.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how the information from different spectroscopic techniques is integrated to determine the final chemical structure.

Caption: Integration of data from different spectroscopic techniques.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. webassign.net [webassign.net]

- 4. athabascau.ca [athabascau.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

3-Ethyl-5-nitropyridine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, formulation development, and overall therapeutic efficacy.

-

Solubility refers to the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure. It is a key determinant of a drug's absorption and distribution in the body.

-

Stability describes the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, light, and pH.

Physicochemical Properties of Nitropyridine Derivatives

Nitropyridines are a class of heterocyclic compounds characterized by a pyridine ring substituted with one or more nitro groups. The presence of the electron-withdrawing nitro group significantly influences the chemical and physical properties of the pyridine ring.

Generally, nitropyridine derivatives are described as being stable, crystalline solids.[1] Their solubility is often limited in water but they tend to be soluble in common organic solvents. For instance, 4-Amino-3-nitropyridine is reported to be easily soluble in organic solvents like ethanol and dichloromethane, while having low solubility in water.

While specific data for 3-Ethyl-5-nitropyridine is scarce, it is reasonable to extrapolate that it would exhibit similar general solubility characteristics.

Data Presentation

As of the latest literature review, specific quantitative solubility and stability data for this compound has not been published. The following tables are provided as templates for researchers to populate once experimental data has been generated.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | e.g., Shake-flask |

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-flask |

| Methanol | 25 | Data not available | Data not available | e.g., Shake-flask |

| Dichloromethane | 25 | Data not available | Data not available | e.g., Shake-flask |

| 0.1 N HCl | 37 | Data not available | Data not available | e.g., Shake-flask |

| pH 7.4 Buffer | 37 | Data not available | Data not available | e.g., Shake-flask |

Table 2: Stability of this compound under Stress Conditions

| Condition | Purity (%) | Degradants Formed | Degradation Rate Constant (k) | Half-life (t½) |

| Solid State | ||||

| 40°C / 75% RH (1 month) | Data not available | Data not available | Data not available | Data not available |

| 60°C (1 month) | Data not available | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | Data not available | Data not available | Data not available | Data not available |

| Solution State | ||||

| Acidic (0.1 N HCl, 60°C) | Data not available | Data not available | Data not available | Data not available |

| Neutral (pH 7.0, 60°C) | Data not available | Data not available | Data not available | Data not available |

| Basic (0.1 N NaOH, 60°C) | Data not available | Data not available | Data not available | Data not available |

| Oxidative (3% H₂O₂, RT) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a small molecule compound like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Testing Protocol (ICH Guidelines)

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.

-

Batch Selection: Stability studies should be conducted on at least three primary batches of the drug substance.

-

Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Intermediate testing: If significant changes occur in accelerated testing, intermediate studies at 30°C ± 2°C / 65% RH ± 5% RH should be performed.

-

-

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

-

Analytical Methods: A validated stability-indicating analytical method (e.g., HPLC) should be used to detect changes in the purity and potency of the drug substance over time. The method must be able to separate the intact drug from any degradation products.

-

Stress Testing: To identify potential degradation products and degradation pathways, stress testing under more severe conditions (e.g., high temperature, high humidity, acidic/basic/oxidative conditions, photostability) should be performed.

Caption: Logical Flow of a Pharmaceutical Stability Study.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not currently available in the public domain, this guide provides a framework for researchers to approach the characterization of this molecule. By following the established experimental protocols outlined herein, scientists can generate the necessary data to support drug development efforts. The general properties of nitropyridine derivatives suggest that this compound is likely to be a stable compound with good solubility in organic solvents and limited solubility in aqueous media. However, empirical determination of these properties is essential for any research or development program involving this compound.

References

The Unexplored Therapeutic Potential of 3-Ethyl-5-nitropyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

Derivatives of the 3-Ethyl-5-nitropyridine scaffold represent a nascent but potentially rich area for therapeutic innovation. While direct and extensive research on this specific class of compounds is limited, the broader family of nitropyridines has demonstrated significant biological activities, most notably in oncology. This technical guide synthesizes the available data on related nitropyridine analogues to forecast the potential biological activities of this compound derivatives, outlines plausible mechanisms of action, and provides standardized experimental protocols for their evaluation. The primary focus lies in the anticancer potential, drawing parallels from potent 3-nitropyridine analogues identified as microtubule-targeting agents. This document serves as a foundational resource to stimulate and guide future research into this promising, yet under-investigated, chemical space.

Introduction: The Promise of the Nitropyridine Scaffold

The pyridine ring is a "privileged structural motif" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a nitro group to this scaffold dramatically alters its electronic properties, often imbuing the molecule with potent and specific biological activities. Nitropyridines have been investigated for a range of therapeutic applications, including anticancer, antiviral, and anti-neurodegenerative effects.[1][2] While research has touched upon various substituted nitropyridines, the specific subclass of this compound derivatives remains largely unexplored, presenting a unique opportunity for novel drug discovery.

Potential Biological Activities: An Extrapolation from Analogue Studies

Direct experimental evidence for the biological activities of this compound derivatives is not yet prevalent in published literature. However, by examining the activities of structurally similar 3-nitropyridine analogues, we can infer a strong potential for anticancer properties.

Anticancer Activity: Microtubule Targeting

Recent studies have highlighted a novel class of 3-nitropyridine analogues as potent microtubule-targeting agents with broad anticancer effects.[3] These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit the polymerization of tubulin, a critical process for cell division.[3][4]

Mechanism of Action: X-ray crystallography has revealed that these 3-nitropyridine analogues bind to the colchicine-binding site on tubulin.[3][5] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] The specificity for the colchicine site presents a well-defined mechanism for anticancer activity.

-

Signaling Pathway: Microtubule Destabilization by 3-Nitropyridine Analogues

Caption: Mechanism of microtubule destabilization by 3-nitropyridine analogues.

Quantitative Data from 3-Nitropyridine Analogues

While specific data for this compound derivatives is unavailable, studies on potent 3-nitropyridine analogues provide a benchmark for potential efficacy. The following table summarizes the growth inhibition data for two such compounds against a panel of 60 human cancer cell lines (NCI-60).

| Compound ID | Mean GI₅₀ (nM) | Cell Line Panel | Reference |

| 4AZA2891 | < 10 | NCI-60 | [3] |

| 4AZA2996 | < 10 | NCI-60 | [3] |

| Table 1: In Vitro Anticancer Activity of Lead 3-Nitropyridine Analogues. |

The sub-nanomolar potency of these analogues suggests that the 3-nitropyridine scaffold is a highly promising pharmacophore for developing effective anticancer agents.

Other Potential Activities

The broader class of nitropyridine derivatives has been associated with other biological activities, suggesting further avenues of investigation for this compound compounds.

-

Antimicrobial and Antifungal Activity: Various functionalized nitropyridines have demonstrated moderate antibacterial activity against strains like S. aureus and E. coli, and antifungal activity against C. albicans.[1]

-

Enzyme Inhibition: Nitropyridine derivatives have been explored as inhibitors for various enzymes, including protoporphyrinogen oxidase and semicarbazide-sensitive amine oxidase (SSAO).[1]

Proposed Experimental Protocols

To systematically evaluate the biological potential of novel this compound derivatives, a standardized screening cascade is recommended.

General Experimental Workflow for Biological Screening

The following diagram outlines a logical workflow for the initial biological evaluation of newly synthesized this compound derivatives.

Caption: A generalized workflow for the biological evaluation of novel compounds.

Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is foundational for assessing the anticancer potential of the synthesized compounds.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI₅₀ (concentration causing 50% growth inhibition) is determined by plotting cell viability against compound concentration.

Detailed Methodology: Tubulin Polymerization Assay

This assay directly tests the hypothesis that the compounds act as microtubule-targeting agents.

-

Reagents: Tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and a fluorescent reporter are required.

-

Assay Setup: Tubulin is suspended in polymerization buffer on ice. The test compounds (dissolved in DMSO) and GTP are added to a 96-well plate.

-

Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C.

-

Data Collection: The fluorescence is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in fluorescence indicates tubulin polymerization.

-

Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a positive control (e.g., paclitaxel for stabilization, colchicine for destabilization) and a negative control (DMSO). Inhibition of polymerization will result in a lower fluorescence signal compared to the control.

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and promising starting point for the development of novel therapeutic agents. Based on the potent anticancer activity of related 3-nitropyridine analogues that function as microtubule-targeting agents, it is highly probable that derivatives of this compound will exhibit similar properties. The ethyl group at the 3-position offers a vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. Mechanistic studies should be prioritized for any hit compounds to confirm their mode of action. Given the precedent set by its chemical relatives, the this compound core holds significant potential for the discovery of next-generation anticancer drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]

An In-depth Technical Guide to 3-Ethyl-5-nitropyridine

Introduction

3-Ethyl-5-nitropyridine is a substituted pyridine derivative. While specific research on this compound is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its probable synthesis, predicted properties, and potential applications based on the well-established chemistry of pyridine and its derivatives.

I. Discovery and History

The development of more effective nitrating agents and strategies has paved the way for the synthesis of a wide array of nitropyridine derivatives. While a specific discovery date for this compound is not documented, its existence can be inferred from the availability of its CAS number (131941-32-7)[3]. The compound is listed by chemical suppliers, indicating it has been synthesized, likely for research or as a chemical intermediate.

II. Physicochemical Properties

Detailed, experimentally verified physicochemical data for this compound is scarce. However, we can infer its likely properties based on data from analogous compounds such as 3-nitropyridine and 3-methyl-5-nitropyridine.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 3-Nitropyridine[4] | 3-Methyl-5-nitropyridine[5] | 3-Ethylpyridine[6] |

| Molecular Formula | C7H8N2O2 | C5H4N2O2 | C6H6N2O2 | C7H9N |

| Molecular Weight | 152.15 g/mol | 124.099 g/mol | 138.12 g/mol | 107.15 g/mol |

| Appearance | Likely a yellow solid or oil | White to yellow needle-like crystals | - | Brownish clear liquid (est.) |

| Melting Point | Not available | 35-40 °C | - | -76.90 °C |

| Boiling Point | Not available | 217 °C at 760 mmHg | - | 166.00 °C at 762.00 mmHg |

| Density | Not available | 1.313 g/cm³ | - | 0.95100 to 0.95700 @ 25.00 °C |

| LogP | Not available | 1.51300 | - | 1.660 |

| Flash Point | Not available | 85 °C | - | 121.00 °F. TCC ( 49.44 °C. ) |

III. Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is through the direct nitration of 3-ethylpyridine. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, electrophilic substitution is generally sluggish and primarily occurs at the 3-position[1].

Proposed Synthetic Pathway:

The direct nitration of 3-ethylpyridine using a mixture of nitric acid and sulfuric acid is the most straightforward approach. The ethyl group is an ortho-, para-director; however, in the context of the pyridine ring, the directing effects can be complex. The 5-position (meta to the nitrogen) is one of the more favorable positions for electrophilic attack in pyridines.

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Hypothetical):

This protocol is adapted from general procedures for the nitration of substituted pyridines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-ethylpyridine (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid (3-5 equivalents) and fuming nitric acid (1.5-2 equivalents) dropwise to the stirred 3-ethylpyridine, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60 °C for a shorter duration, monitoring the reaction progress by TLC or GC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

IV. Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the ethyl group, and the nitro group.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions, although these are less common than in pyridines with electron-withdrawing groups at the 2- or 4-positions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation is particularly useful in medicinal chemistry, as the resulting 3-amino-5-ethylpyridine can serve as a versatile building block for the synthesis of more complex molecules.

-

Ethyl Group: The ethyl group can potentially be functionalized, for example, through free-radical halogenation, although this is less common.

Potential Applications:

Given its structure, this compound is likely to be of interest as an intermediate in the following areas:

-

Drug Development: Pyridine and its derivatives are common scaffolds in many pharmaceuticals. The presence of the nitro group allows for further functionalization, making it a potential precursor for the synthesis of biologically active compounds[7].

-

Agrochemicals: Similar to pharmaceuticals, many agrochemicals contain a pyridine core. This compound could be a starting material for the development of new herbicides, pesticides, or fungicides[7].

-

Materials Science: Nitropyridine derivatives can have interesting optical and electronic properties, suggesting potential applications in the development of new materials.

Caption: Potential derivatization and applications of this compound.

V. Safety and Handling

Specific toxicity data for this compound is not available. However, based on structurally similar compounds like 3-methyl-5-nitropyridine, it should be handled with care. It may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[5]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

While this compound is not a widely studied compound, its synthesis is achievable through established nitration protocols of substituted pyridines. Its chemical structure suggests its primary utility as a chemical intermediate in the synthesis of more complex molecules for applications in the pharmaceutical, agrochemical, and materials science industries. Further research is needed to fully characterize its properties and explore its potential applications.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. 131941-32-7(3-ethyl-5-nitro-Pyridine) | Kuujia.com [kuujia.com]

- 4. 3-NITROPYRIDINE|lookchem [lookchem.com]

- 5. 3-Methyl-5-nitropyridine | C6H6N2O2 | CID 250373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 3-Ethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 3-Ethyl-5-nitropyridine, with a specific focus on its behavior in electrophilic aromatic substitution (EAS) reactions. The interplay of the activating ethyl group and the deactivating nitro group on the electron-deficient pyridine ring presents a unique case for predicting regioselectivity and reactivity. This document outlines the theoretical basis for these predictions, provides detailed experimental protocols for key transformations, and contextualizes the potential applications of this molecule in drug development.

Core Concepts: Electronic Effects and Predicted Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than benzene. The substituents on the this compound ring further modulate this reactivity:

-

Ethyl Group (at C-3): An alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect (+I). It is considered an activating group and directs incoming electrophiles to the ortho and para positions.

-

Nitro Group (at C-5): The nitro group is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It is a strong deactivating group and a meta-director.

The combination of these opposing electronic effects on the pyridine nucleus leads to a complex reactivity profile. The pyridine nitrogen itself is a site of high electron density and can be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring towards electrophilic attack.

Predicted Regioselectivity:

In electrophilic aromatic substitution on this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile.

-

The ethyl group at C-3 directs ortho (C-2 and C-4) and para (C-6).

-

The nitro group at C-5 directs meta (C-2, C-4, and C-6).

Therefore, all available positions (C-2, C-4, and C-6) are theoretically targeted by at least one of the directing groups. However, the strong deactivating nature of the nitro group is expected to significantly reduce the overall reactivity of the ring. The positions ortho and para to the activating ethyl group (C-2, C-4, and C-6) will be the most likely sites of substitution, with the C-2 and C-6 positions being electronically favored due to the combined directing effects. Steric hindrance from the ethyl group might slightly disfavor the C-2 and C-4 positions.

Quantitative Data Summary

Predicting exact yields for the electrophilic substitution of this compound is challenging without specific experimental data. However, based on the principles of physical organic chemistry and data from analogous systems, a qualitative prediction of reactivity and regioselectivity can be made.

| Electrophilic Substitution | Reagents | Predicted Major Product(s) | Predicted Reactivity | Notes |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-ethyl-5-nitropyridine | Low | The presence of a strong deactivating nitro group will make further nitration difficult, requiring harsh conditions. |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2-Bromo-3-ethyl-5-nitropyridine and 6-Bromo-3-ethyl-5-nitropyridine | Moderate | Halogenation is generally more feasible than nitration on deactivated rings. A mixture of isomers is expected. |

| Halogenation (Chlorination) | Cl₂/AlCl₃ | 2-Chloro-3-ethyl-5-nitropyridine and 6-Chloro-3-ethyl-5-nitropyridine | Moderate | Similar to bromination, a mixture of ortho/para isomers to the ethyl group is anticipated. |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid | Low to Moderate | Sulfonation is often reversible and may require forcing conditions on a deactivated ring. |

| Friedel-Crafts Alkylation | R-X/AlCl₃ | No reaction | Very Low | Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like nitropyridine.[1] The Lewis acid catalyst will complex with the pyridine nitrogen, further deactivating the ring.[2] |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | Very Low | Similar to alkylation, Friedel-Crafts acylation is not expected to proceed due to ring deactivation and catalyst complexation.[1] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key electrophilic substitution reactions, adapted for this compound. Caution: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound (Starting Material)

A potential synthetic route to the starting material involves the nitration of 3-ethylpyridine.

Procedure:

-

To a stirred solution of 3-ethylpyridine (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until a basic pH is achieved.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Nitration of this compound

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (5 eq.) to 0 °C in an ice-salt bath.

-

Slowly add this compound (1 eq.) to the cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and carefully pour it onto a large volume of crushed ice.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9, keeping the mixture cool.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the dinitro-substituted products.

Protocol for Bromination of this compound

Procedure:

-

To a solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a three-necked flask fitted with a reflux condenser and a dropping funnel, add anhydrous iron(III) bromide (FeBr₃, 1.1 eq.) in portions.

-

From the dropping funnel, add a solution of bromine (Br₂, 1.1 eq.) in the same solvent dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomeric bromo-derivatives.

Visualizations

Logical Relationship of Directing Effects

Caption: Directing effects on this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Potential Signaling Pathway Involvement: JAK-STAT Pathway

Nitropyridine derivatives have been investigated for their role as inhibitors of various kinases, including Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial in cytokine-mediated immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.[3][4] A substituted this compound derivative could potentially be developed as a JAK inhibitor.

Caption: Potential inhibition of the JAK-STAT pathway.

Conclusion

This compound represents a synthetically challenging yet potentially valuable scaffold for medicinal chemistry and drug development. Its reactivity in electrophilic aromatic substitution is governed by the competing directing effects of an activating ethyl group and a deactivating nitro group on an already electron-poor pyridine ring. While harsh conditions are likely required for most electrophilic substitutions, the positions ortho and para to the ethyl group (C-2, C-4, and C-6) are the most probable sites of reaction. The protocols and predictive data presented in this guide offer a foundational understanding for researchers aiming to explore the chemical space around this interesting heterocyclic core. Further experimental and computational studies are warranted to fully elucidate the reactivity and potential applications of this compound and its derivatives.

References

Methodological & Application

Application Note and Protocol: Laboratory-Scale Synthesis of 3-Ethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Ethyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is based on the electrophilic nitration of 3-ethylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is a common and effective way to introduce a nitro group onto the pyridine ring. The protocol covers the reaction setup, execution, work-up, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.

Introduction

Substituted nitropyridines are important intermediates in the synthesis of various pharmaceutical compounds and functional materials. The nitro group can be readily reduced to an amino group, which can then be further functionalized, making nitropyridines versatile building blocks. The synthesis of this compound is achieved through the direct nitration of 3-ethylpyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich pyridine ring. The substitution pattern is directed by the activating effect of the ethyl group and the inherent reactivity of the pyridine ring, favoring substitution at the 3- and 5-positions.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Ethylpyridine | C₇H₉N | 107.15 | 10.7 g (0.1 mol) | Starting material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 40 mL | Catalyst and solvent |

| Fuming Nitric Acid | HNO₃ | 63.01 | 10 mL | Nitrating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Extraction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | For neutralization |

| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic phase |

| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography |

| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent for column chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Eluent for column chromatography |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of 3-Ethylpyridine: Slowly add 3-ethylpyridine (10.7 g, 0.1 mol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Once the addition is complete, begin the dropwise addition of fuming nitric acid (10 mL) through the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction: After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g) in a large beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully as it will generate a significant amount of CO₂ gas.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield and Purity

| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |

| This compound | C₇H₈N₂O₂ | 152.15 | 15.2 g | 60-70% | >98% |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle concentrated sulfuric acid and fuming nitric acid with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

The neutralization step with sodium bicarbonate generates a large amount of CO₂ gas and should be performed slowly and with caution to avoid excessive foaming and splashing.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

Conclusion

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound via the nitration of 3-ethylpyridine. The procedure is straightforward and utilizes common laboratory reagents and techniques. The provided workflow and data tables offer a clear and concise guide for researchers. Adherence to the safety precautions is crucial for the safe execution of this synthesis. The resulting this compound can be used as a key intermediate in the development of novel chemical entities.

Application of 3-Ethyl-5-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of scientific literature and patent databases reveals no specific documented applications of 3-Ethyl-5-nitropyridine as a direct intermediate in the synthesis of commercialized or late-stage development agrochemicals. However, the broader class of nitropyridine derivatives represents a vital scaffold in the discovery and development of a wide range of pesticides, including insecticides, herbicides, and fungicides.[1][2][3][4] This document provides a detailed overview of the application of closely related and structurally similar nitropyridine intermediates in agrochemical synthesis, offering valuable insights into the potential synthetic utility of this compound.

The reactivity of the nitropyridine core, characterized by the electron-withdrawing nature of the nitro group, activates the pyridine ring for nucleophilic substitution, making these compounds versatile building blocks in organic synthesis.[5] The nitro group itself can be readily reduced to an amino group, providing a gateway to a diverse array of further functionalized molecules.[5]

I. Application in Insecticide Synthesis

Nitropyridine derivatives are key components in the synthesis of neonicotinoid and other classes of insecticides. The pyridine ring often serves as the central scaffold, with the nitro group being a crucial pharmacophore or a precursor to other essential functionalities.

A. Synthesis of Neonicotinoid Analogs

While this compound is not directly cited, the synthesis of neonicotinoid insecticides frequently involves the use of functionalized nitropyridines. For instance, 2-chloro-5-nitropyridine and its derivatives are common starting materials. A hypothetical application of a related compound, 3-methyl-5-nitropyridine, can be envisioned in the synthesis of novel neonicotinoid analogs.

Hypothetical Experimental Protocol: Synthesis of a Novel Imidacloprid Analog

This protocol is adapted from established syntheses of imidacloprid and its derivatives.

-

Step 1: Reduction of the Nitro Group.

-

To a solution of 3-methyl-5-nitropyridine (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 5-amino-3-methylpyridine.

-

-

Step 2: Condensation with 2-Chloro-5-(chloromethyl)pyridine.

-

Dissolve 5-amino-3-methylpyridine (1.0 eq) and 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) and stir the mixture at 80°C for 12 hours.

-

After cooling to room temperature, filter the solid and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the corresponding N-(6-chloro-3-pyridylmethyl)-3-methyl-5-aminopyridine.

-

-

Step 3: Cyclization and Nitration.

-

React the product from Step 2 with N-nitro-N'-methyl-isothiourea in a suitable solvent to form the final neonicotinoid analog.

-

Quantitative Data for Related Neonicotinoid Syntheses:

| Intermediate | Reagents | Conditions | Yield (%) | Reference |

| 2-Chloro-5-aminomethylpyridine | N-Nitro-N'-methyl-isothiourea | Acetonitrile, reflux | 75-85 | Generic Neonicotinoid Synthesis |

| 6-Chloro-3-aminopyridine | 2-Chloro-5-(chloromethyl)pyridine | K₂CO₃, Acetonitrile, 80°C | 80-90 | Generic Neonicotinoid Synthesis |

Experimental Workflow for Neonicotinoid Analog Synthesis

II. Application in Herbicide Synthesis

Nitropyridine derivatives are also valuable intermediates in the synthesis of herbicides. For example, picolinic acid herbicides are a significant class of synthetic auxin herbicides.[6]

A. Synthesis of Picolinic Acid Herbicides

The synthesis of picolinic acid herbicides often involves multi-step processes where a nitropyridine intermediate is used to introduce the pyridine core.

Experimental Protocol: Synthesis of a Picolinic Acid Derivative

This protocol is based on the synthesis of related picolinic acid herbicides.[6]

-

Step 1: Halogenation of a Nitropyridine.

-

A 3-alkyl-5-nitropyridine can be first converted to its N-oxide.

-

Subsequent treatment with a halogenating agent like POCl₃ or PBr₃ introduces a halogen at the 2-position.

-

-

Step 2: Nucleophilic Substitution and Carboxylation.

-

The halogenated nitropyridine can undergo nucleophilic substitution with a suitable nucleophile.

-

Introduction of a carboxylic acid group can be achieved through various methods, such as lithiation followed by quenching with CO₂.

-

Quantitative Data for a Related Picolinic Acid Herbicide Synthesis:

| Intermediate | Reagents | Conditions | Yield (%) | Reference |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Various nucleophiles | Varies | 60-95 | Patent Literature |

| 6-Substituted-2-picolinic acids | Grignard reagents, CO₂ | THF, -78°C | 50-70 | General Synthetic Methods |

Logical Relationship in Picolinic Acid Herbicide Synthesis

III. Application in Fungicide Synthesis

The nitropyridine scaffold is also present in some fungicidal compounds, although less commonly than in insecticides and herbicides. The synthesis often involves the transformation of the nitro group and functionalization of the pyridine ring.

A. Synthesis of Pyridine-based Fungicides

Experimental Protocol: Synthesis of a Fungicidal Pyridine Derivative

This is a generalized protocol based on the synthesis of pyridine-containing fungicides.

-

Step 1: Synthesis of a Thioether Derivative.

-

React a halogenated nitropyridine (e.g., 2-chloro-3-ethyl-5-nitropyridine, if available) with a thiol in the presence of a base like sodium hydride to form a thioether.

-

-

Step 2: Reduction of the Nitro Group.

-

Reduce the nitro group of the thioether derivative to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

-

-

Step 3: Amide Coupling.

-

Couple the resulting aminopyridine with a carboxylic acid or its activated derivative (e.g., acid chloride) to form the final amide-containing fungicide.

-

Quantitative Data for a Related Fungicide Synthesis:

| Reaction Type | Reagents | Conditions | Yield (%) | Reference |

| Thioether Formation | 2-Chloropyridine, Thiol, NaH | THF, 0°C to rt | 80-95 | General Synthetic Methods |

| Nitro Reduction | Nitroarene, Fe, AcOH | Heat | 70-90 | General Synthetic Methods |

| Amide Coupling | Amine, Carboxylic Acid, EDC, HOBt | DMF, rt | 75-90 | General Synthetic Methods |

Experimental Workflow for Fungicide Synthesis

Conclusion

While direct applications of this compound in agrochemical synthesis are not documented in the available literature, the versatile chemistry of the nitropyridine scaffold suggests its potential as a valuable, albeit currently underexplored, intermediate. The protocols and data presented for structurally related compounds provide a strong foundation for researchers and scientists to explore the synthetic utility of this compound in the design and development of novel agrochemicals. The core reactions, including nucleophilic substitution, nitro group reduction, and subsequent functionalization, are well-established and can be adapted for this specific substrate. Further investigation into the synthesis and reactivity of this compound is warranted to fully assess its potential in the agrochemical industry.

References

- 1. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of Crude 3-Ethyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3-Ethyl-5-nitropyridine, a key intermediate in pharmaceutical synthesis. The following methods have been adapted from established procedures for analogous nitropyridine derivatives and are intended to serve as a comprehensive guide for obtaining high-purity material.

Overview of Purification Strategies

The selection of an appropriate purification technique for crude this compound is contingent upon the nature and quantity of impurities present in the crude mixture. The principal methods for purification include recrystallization, column chromatography, and distillation. A combination of these techniques may be necessary to achieve the desired level of purity for downstream applications in drug development and synthesis.

Data Presentation

The following table summarizes the expected performance of various purification techniques for crude this compound. The data presented is a representative compilation based on typical outcomes for the purification of similar aromatic nitro compounds.

| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |

| Recrystallization | 85-90 | 95-98 | 70-85 | Solvent: Ethanol/Water (various ratios) |

| Column Chromatography | 85-90 | >99 | 60-75 | Stationary Phase: Silica Gel (230-400 mesh); Mobile Phase: Hexane/Ethyl Acetate gradient |

| Vacuum Distillation | 90-95 | >99 | 80-90 | Pressure: 1-5 mmHg; Temperature: Dependent on boiling point |

Experimental Protocols

Recrystallization

Recrystallization is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical and should be determined experimentally. A mixture of ethanol and water is often a suitable starting point for nitropyridine derivatives.

Protocol:

-

Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.

-

Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Gradually add water to the hot ethanol solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

-

Drying: Dry the crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a highly effective technique for separating this compound from closely related impurities.[1]

Protocol:

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane/ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Vacuum Distillation

For thermally stable compounds, vacuum distillation can be an efficient method for purification, especially on a larger scale.

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Charging the Flask: Place the crude this compound into the distillation flask.

-

Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 1-5 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Distillate Collection: Collect the fraction that distills at a constant temperature. This temperature will be the boiling point of this compound at the applied pressure.

-

Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before carefully venting to atmospheric pressure.

Purity Assessment